![molecular formula C20H15BrN4O B2998073 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923217-29-2](/img/structure/B2998073.png)

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

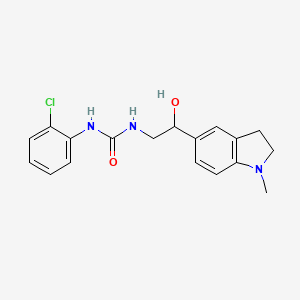

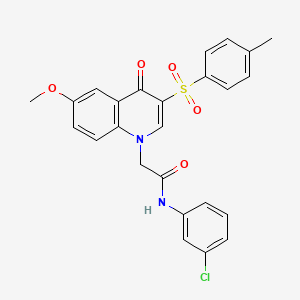

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of the protein kinase ATM, which is involved in DNA damage response pathways. In

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Compounds with similar structural features have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, novel pyrazolopyrimidines derivatives have been explored for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their 5-lipoxygenase inhibition activities, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).

Antimicrobial Applications

Research has also focused on the synthesis and biological evaluation of various derivatives for their antimicrobial properties. For example, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, revealing some compounds with effective antimicrobial properties (Sethi et al., 2016).

Molecular Docking Studies

In addition to empirical studies, molecular docking studies have been conducted to understand the interaction between synthesized compounds and microbial proteins, providing insights into the mechanism of action at the molecular level. This approach helps in the design of more effective antimicrobial agents by identifying key binding interactions (Sethi et al., 2016).

Optical Properties for Materials Chemistry

The synthesis and characterization of novel pyrido[1,2-a]benzimidazole derivatives have been explored, with a focus on their optical properties such as absorbance and fluorescence. These properties are of interest for applications in materials chemistry, particularly for the development of new fluorescent materials (Ge et al., 2011).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and structural characterization of compounds with similar structures, including the development of new synthetic methodologies and the elucidation of compound structures through spectral analysis. This foundational work supports the exploration of potential applications in various scientific and industrial fields (Joshi et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds, imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . They have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .

Mode of Action

It’s known that similar compounds, such as 2-aminopyridines, act as an α-bromination shuttle by transferring br from cbrcl3 to the α-carbon of the carbonyl moiety .

Biochemical Pathways

Similar compounds have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have shown antimicrobial properties against staphylococcus aureus .

Action Environment

It’s known that the synthesis of similar compounds can be achieved under microwave irradiation, suggesting that temperature and radiation could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

2-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXLIMHQULGKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)

![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)

![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)

![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)

![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)